[1-(5-Chloro-2-methylphenyl)pyrrolidin-3-yl]methanamine
Description
Properties
IUPAC Name |
[1-(5-chloro-2-methylphenyl)pyrrolidin-3-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2/c1-9-2-3-11(13)6-12(9)15-5-4-10(7-14)8-15/h2-3,6,10H,4-5,7-8,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVHVVRVZRPSGIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCC(C2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(5-Chloro-2-methylphenyl)pyrrolidin-3-yl]methanamine typically involves the construction of the pyrrolidine ring followed by the introduction of the 5-chloro-2-methylphenyl group and the methanamine group. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied in the formation of carbon-carbon bonds. This reaction involves the use of organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[1-(5-Chloro-2-methylphenyl)pyrrolidin-3-yl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
[1-(5-Chloro-2-methylphenyl)pyrrolidin-3-yl]methanamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [1-(5-Chloro-2-methylphenyl)pyrrolidin-3-yl]methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Data Table
Biological Activity
[1-(5-Chloro-2-methylphenyl)pyrrolidin-3-yl]methanamine is a chemical compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its unique structure, featuring a pyrrolidine ring and a chloro-substituted phenyl group, suggests various interactions with biological systems. This article explores the biological activity of this compound, synthesizing findings from diverse research sources.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Key features:
- Pyrrolidine ring: A five-membered nitrogen-containing heterocycle.
- Chloro-substituted phenyl group: Enhances lipophilicity and potential receptor interactions.
- Amine functional group: Imparts nucleophilic reactivity, which is significant for biological interactions.
Biological Activity
Research indicates that this compound may exhibit several biological activities:
-
Antimicrobial Activity:
- Preliminary studies suggest that derivatives of pyrrolidine compounds can exhibit antimicrobial properties against various pathogens. While specific data on this compound is scarce, related pyrrolidine derivatives have shown significant inhibition against Gram-positive and Gram-negative bacteria, with MIC values ranging from 0.0039 to 0.025 mg/mL against strains like Staphylococcus aureus and Escherichia coli .
Compound MIC Value (mg/mL) Activity Against Compound A 0.0039 S. aureus Compound B 0.025 E. coli -
Neurotransmitter Interaction:
- The amine group suggests potential interactions with neurotransmitter receptors, which could lead to psychoactive effects or modulation of mood disorders. This aligns with findings that certain amine-containing compounds can influence serotonin and dopamine pathways.
-
In Silico Predictions:
- Using computational methods like PASS (Prediction of Activity Spectra for Substances), researchers have hypothesized that this compound may possess anti-inflammatory and analgesic properties, although empirical validation is still needed .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions such as the Suzuki-Miyaura coupling reaction to form carbon-carbon bonds effectively. This allows for the introduction of various substituents that may enhance biological activity or alter pharmacokinetic properties.
Synthesis Overview:
- Formation of the pyrrolidine ring.
- Introduction of the chloro-substituted phenyl group.
- Addition of the methanamine moiety.
Q & A
Q. What are the established synthetic routes for [1-(5-Chloro-2-methylphenyl)pyrrolidin-3-yl]methanamine, and how can reaction conditions be optimized?
The synthesis typically involves multi-step organic reactions, including:
- Pyrrolidine ring formation : Cyclization of precursors like γ-aminobutyric acid derivatives or reductive amination of ketones .
- Substituent introduction : Electrophilic aromatic substitution or coupling reactions to attach the 5-chloro-2-methylphenyl group .
- Final purification : Conversion to hydrochloride salts for improved stability, using HCl in ethanol or methanol .
Q. Key Optimization Parameters :
| Parameter | Typical Conditions | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C for cyclization | Higher yields at controlled exothermicity |
| Catalyst | Pd(OAc)₂ for coupling | Reduces side reactions |
| Solvent | DMF or THF | Enhances solubility of intermediates |
Characterization via ¹H/¹³C NMR (for regiochemistry), FTIR (amine group confirmation), and HRMS (molecular ion validation) is critical .
Q. How can researchers resolve discrepancies in spectroscopic data for this compound?
Discrepancies often arise from:
- Tautomerism or stereoisomerism : Use variable-temperature NMR to detect dynamic processes .
- Impurity peaks : Compare HPLC traces (C18 column, 0.1% TFA in mobile phase) with reference standards .
- Crystallographic validation : Single-crystal X-ray diffraction provides unambiguous structural confirmation, though crystallization may require slow evaporation in dichloromethane/hexane .
Advanced Research Questions
Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound in pharmacological contexts?
Methodological Approach :
Core modifications : Substitute the pyrrolidine ring with piperidine or azetidine to assess ring size impact on target binding .
Substituent variation : Replace the 5-chloro-2-methylphenyl group with fluorinated or electron-donating analogs to probe electronic effects .
Bioisosteric replacement : Exchange the methanamine group with a hydroxymethyl or carbonyl moiety to evaluate hydrogen-bonding interactions .
Q. Example SAR Data :
| Modification | Biological Activity (IC₅₀) | Key Finding |
|---|---|---|
| 5-Chloro-2-methylphenyl | 12 nM (Dopamine D₂ receptor) | Optimal steric bulk |
| 5-Fluoro-2-methoxyphenyl | 45 nM | Reduced affinity due to polarity |
| Pyrrolidine → Piperidine | 210 nM | Loss of conformational rigidity |
Q. How can computational modeling predict the compound’s mechanism of action?
Steps for In Silico Analysis :
Target prediction : Use SwissTargetPrediction or SEAware to identify potential targets (e.g., GPCRs, monoamine transporters) .
Docking studies : AutoDock Vina or Schrödinger Suite to simulate binding to dopamine receptors. Key interactions include:
- Hydrogen bonding between the methanamine group and Asp114 (D₂ receptor).
- π-Stacking of the chlorophenyl ring with Phe389 .
MD simulations : GROMACS for 100 ns trajectories to assess binding stability under physiological conditions.
Q. What are the challenges in quantifying this compound in biological matrices, and how can they be addressed?
Analytical Challenges :
- Low plasma concentrations : Use LC-MS/MS with a LOQ of 0.1 ng/mL (ESI+ mode, m/z 265 → 154 transition) .
- Matrix effects : Employ isotope-labeled internal standards (e.g., deuterated analog) .
- Metabolite interference : Perform enzymatic hydrolysis (β-glucuronidase) to differentiate parent compound from conjugates .
Q. Validation Parameters :
| Parameter | Requirement |
|---|---|
| Precision | ≤15% RSD |
| Accuracy | 85–115% recovery |
| Stability | ≥24 hr at 4°C |
Q. How do stereochemical variations impact the compound’s pharmacokinetic profile?
Q. What synthetic impurities are common in this compound, and how are they controlled?
Common Impurities :
- Des-chloro byproduct : Formed via incomplete electrophilic substitution (detectable by GC-MS) .
- Oxidation products : Tertiary amine oxides identified by HPLC-UV at 254 nm .
Control Strategies : - Process optimization : Maintain inert atmosphere (N₂) during reactions to prevent oxidation .
- Purification : Flash chromatography (silica gel, ethyl acetate:hexane gradient) or recrystallization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
